molecular formula C15H14BrN3O3 B5912532 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide

5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide

Cat. No. B5912532
M. Wt: 364.19 g/mol
InChI Key: GEKXKRPWUPYGSC-WSVATBPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, also known as BDMBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has various biochemical and physiological effects, including anti-cancer activity, inhibition of enzyme activity, and heavy metal removal from water. However, the exact effects of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide on the body are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is its versatility, as it can be used in various fields of research. Additionally, its synthesis method is relatively simple, making it accessible to researchers. However, one of the limitations of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, including its potential use as an anti-cancer agent, its mechanism of action, and its potential use in environmental science. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, as well as its potential side effects and limitations. Overall, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is a promising compound with potential applications in various fields of research, and further research is needed to fully understand its potential.

Synthesis Methods

5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is synthesized through a multistep reaction process. The starting materials are 5-bromo-2-hydrazinonicotinic acid and 3,4-dimethoxybenzaldehyde, which are combined in the presence of ethanol and acetic acid. The resulting product is then purified through recrystallization using ethanol to obtain pure 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide.

Scientific Research Applications

5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has shown promising results as an anti-cancer agent, with studies indicating that it inhibits the growth of cancer cells in vitro. In biochemistry, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In environmental science, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been studied for its potential use as a water treatment agent, with studies showing that it can effectively remove heavy metals from water.

properties

IUPAC Name

5-bromo-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(5-14(13)22-2)7-18-19-15(20)11-6-12(16)9-17-8-11/h3-9H,1-2H3,(H,19,20)/b18-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKXKRPWUPYGSC-WSVATBPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

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